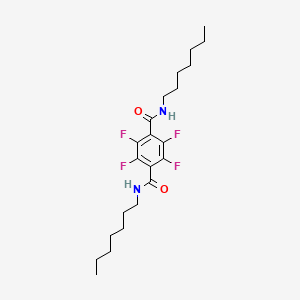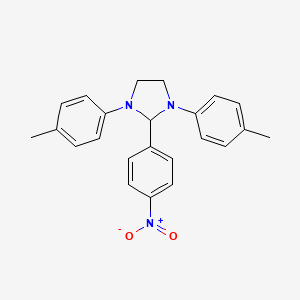
2,3,5,6-tetrafluoro-N,N'-diheptylbenzene-1,4-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-TETRAFLUORO-N1,N4-DIHEPTYLBENZENE-1,4-DICARBOXAMIDE is an organic compound characterized by the presence of fluorine atoms and heptyl groups attached to a benzene ring
Méthodes De Préparation
The synthesis of 2,3,5,6-TETRAFLUORO-N1,N4-DIHEPTYLBENZENE-1,4-DICARBOXAMIDE typically involves multiple steps:
Starting Materials: The synthesis begins with 2,3,5,6-tetrafluoroterephthalonitrile, which is reacted with heptylamine under controlled conditions.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, at elevated temperatures.
Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
2,3,5,6-TETRAFLUORO-N1,N4-DIHEPTYLBENZENE-1,4-DICARBOXAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Hydrolysis: The amide groups can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines.
Applications De Recherche Scientifique
2,3,5,6-TETRAFLUORO-N1,N4-DIHEPTYLBENZENE-1,4-DICARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2,3,5,6-TETRAFLUORO-N1,N4-DIHEPTYLBENZENE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The heptyl groups contribute to its hydrophobicity, influencing its interactions with lipid membranes and proteins.
Comparaison Avec Des Composés Similaires
2,3,5,6-TETRAFLUORO-N1,N4-DIHEPTYLBENZENE-1,4-DICARBOXAMIDE can be compared with other fluorinated benzene derivatives, such as:
2,3,5,6-Tetrafluoroterephthalonitrile: A precursor in the synthesis of the target compound.
2,3,5,6-Tetrafluoro-1,4-phenylenediamine: Another fluorinated benzene derivative with different functional groups.
2,3,5,6-Tetrafluorobenzene-1,4-dicarbonitrile: A compound with similar fluorine substitution but different functional groups.
Propriétés
Formule moléculaire |
C22H32F4N2O2 |
|---|---|
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
2,3,5,6-tetrafluoro-1-N,4-N-diheptylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C22H32F4N2O2/c1-3-5-7-9-11-13-27-21(29)15-17(23)19(25)16(20(26)18(15)24)22(30)28-14-12-10-8-6-4-2/h3-14H2,1-2H3,(H,27,29)(H,28,30) |
Clé InChI |
UBCOQPPMRIVFSJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCNC(=O)C1=C(C(=C(C(=C1F)F)C(=O)NCCCCCCC)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(2-Hydroxy-1-naphthyl)methylene]-2-(4-iodophenoxy)acethydrazide](/img/structure/B15015939.png)
acetyl]hydrazono}-N-(4-methoxyphenyl)butanamide](/img/structure/B15015946.png)
![2-nitro-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 3-methylbenzoate](/img/structure/B15015947.png)
![3-[(E)-[(2-Hydroxy-5-methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B15015950.png)
![ethyl 6-amino-4-[3-(benzyloxy)phenyl]-5-cyano-2-{[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B15015951.png)

![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(2-hydroxy-5-iodophenyl)methylidene]acetohydrazide](/img/structure/B15015964.png)
![N-[(1E)-3-[(2E)-2-(4-cyanobenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B15015969.png)
![2-{(2Z)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-4-(naphthalen-1-yl)-1,3-thiazole](/img/structure/B15015978.png)
![4-(4-Oxo-1,2,3,4,5,6,7,8-octahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl benzoate](/img/structure/B15015982.png)
![2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B15015987.png)
![4-butoxy-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B15015994.png)
![4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B15016000.png)
![6-[(Z)-2-(2-chlorophenyl)ethenyl]-5-nitropyrimidine-2,4-diol](/img/structure/B15016003.png)
